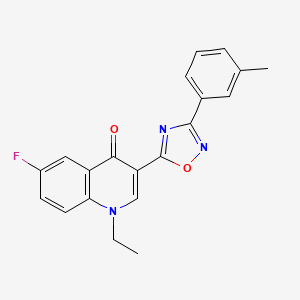

![molecular formula C29H25FN4OS B2420885 (4-苯甲酰哌嗪-1-基)(6-(4-氟苯基)咪唑并[2,1-b]噻唑-3-基)甲酮 CAS No. 1049365-10-7](/img/structure/B2420885.png)

(4-苯甲酰哌嗪-1-基)(6-(4-氟苯基)咪唑并[2,1-b]噻唑-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a useful research compound. Its molecular formula is C29H25FN4OS and its molecular weight is 496.6. The purity is usually 95%.

BenchChem offers high-quality (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用:(4-苯甲酰哌嗪-1-基)(6-(4-氟苯基)咪唑并[2,1-b]噻唑-3-基)甲酮已被设计为一种有效的碳酸酐酶抑制剂。晶体结构揭示了它与hCA II(普遍存在)和hCA VII(脑相关)的相互作用。 值得注意的是,hCA VII抑制可能对神经性疼痛的治疗具有希望 .

- 应用:虽然该化合物尚未直接针对HIV进行研究,但其吲唑-咪唑骨架表明具有潜在的抗病毒活性。 需要进一步研究 .

- 应用:探索该化合物对神经元兴奋、GABA能传递和神经性疼痛通路的影响。 它能作为一种新的镇痛剂吗? .

碳酸酐酶抑制

抗HIV-1活性

分子对接研究

合成化学和构效关系(SAR)

神经药理学和疼痛管理

药物递送系统

计算毒理学和ADME(吸收、分布、代谢、排泄)

药物基因组学和个性化医疗

总之,(4-苯甲酰哌嗪-1-基)(6-(4-氟苯基)咪唑并[2,1-b]噻唑-3-基)甲酮在从酶抑制到疼痛管理的各个领域都具有希望。研究人员应进一步探索其潜力,考虑到其独特的结构和生物活性。 🌟 .

作用机制

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs), specifically the isoforms hCA II and hCA VII . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .

Mode of Action

The compound acts as an effective inhibitor of hCAs . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCAs affects the reversible hydration of carbon dioxide, a fundamental biochemical reaction . hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors .

Result of Action

The inhibition of hCA VII by this compound could potentially disrupt the bicarbonate gradient in neuronal cells, affecting GABAergic transmission . This could have implications for the control of neuropathic pain, suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Action Environment

生化分析

Biochemical Properties

It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For example, some thiazole derivatives have been found to inhibit human carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Cellular Effects

Given the known activities of related thiazole compounds, it is plausible that this compound could influence cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the known activities of related thiazole compounds, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN4OS/c30-24-13-11-21(12-14-24)25-19-34-26(20-36-29(34)31-25)28(35)33-17-15-32(16-18-33)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19-20,27H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNQKJNEPZYCIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CSC5=NC(=CN45)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(2-Chloroacetyl)amino]methyl]-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2420803.png)

![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2420804.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2420805.png)

![4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B2420806.png)

amino}-3-hydroxy-2-methylbutanoic acid](/img/structure/B2420811.png)

![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)

![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)